molecular formula C15H12N4O2 B2606919 2-methyl-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)benzamide CAS No. 887892-03-7

2-methyl-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2606919
M. Wt: 280.287
InChI Key: MDCKSGUISCHUKJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were evaluated for their anti-tubercular activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, one compound was reported as a yellow powder with a melting point of 170–172 °C .

Scientific Research Applications

Synthesis and Biological Activity Prediction

The synthesis of novel compounds containing the 1,3,4-oxadiazol moiety, such as 2-methyl-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)benzamide, is an area of interest due to their predicted biological activities. For instance, the creation of polycyclic systems involving 1,2,4-oxadiazole rings has led to the development of compounds whose structures were confirmed through various spectroscopic methods. Biological activity predictions suggest potential applications in medicinal chemistry (Kharchenko et al., 2008).

Anticancer and Anti-inflammatory Agents

Research has also focused on the synthesis of substituted benzamide derivatives for their potential as anti-inflammatory and anticancer agents. Novel synthetic approaches have yielded compounds in this class with promising biological activities, suggesting the relevance of these compounds in therapeutic applications (Gangapuram & Redda, 2009).

Directing Group for C-H Amination

The 2-(pyridin-2-yl)aniline moiety has been identified as an effective directing group for C-H amination processes, mediated by cupric acetate. This methodology allows for the selective functionalization of benzamide derivatives, showcasing the utility of pyridin-2-yl-related structures in organic synthesis and potential pharmaceutical applications (Zhao et al., 2017).

Antiavian Influenza Virus Activity

Further, novel synthesis routes for benzamide-based compounds have been explored, with certain derivatives showing significant activity against the H5N1 strain of the avian influenza virus. This highlights the potential of such compounds in the development of new antiviral drugs (Hebishy et al., 2020).

Antioxidant Evaluation

The antioxidant properties of new functionalized 1,3,4-oxadiazoles have been evaluated, with some derivatives showing excellent activity and protection against DNA damage. This indicates the potential for developing novel antioxidants based on the benzamide structure (Bondock et al., 2016).

Future Directions

The future directions for research on similar compounds could involve further development of these compounds as potential anti-tubercular or anti-fibrotic drugs .

properties

IUPAC Name

2-methyl-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2/c1-10-6-2-3-7-11(10)13(20)17-15-19-18-14(21-15)12-8-4-5-9-16-12/h2-9H,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDCKSGUISCHUKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)benzamide

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